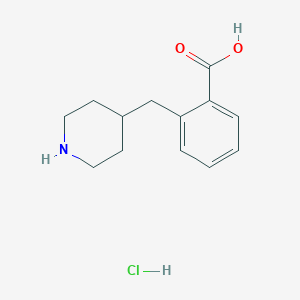![molecular formula C22H23NO3S B2896181 2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine CAS No. 478245-35-1](/img/structure/B2896181.png)
2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine (DMDMP) is a novel compound that has recently gained considerable attention in the scientific community due to its unique properties and potential applications. DMDMP is a heterocyclic compound composed of a phenyl ring and a pyridine ring, with a dimethylphenoxy group attached to the phenyl ring and a methylsulfonyl group attached to the pyridine ring. It has been studied for its potential applications in organic synthesis, drug design, and materials science.
Wissenschaftliche Forschungsanwendungen
Catalysis and Reaction Mechanisms
The study of methyloxo(dithiolato)rhenium(V) complexes, including those with pyridine as a coordinating ligand, has shed light on the kinetics and mechanisms of oxygen transfer reactions. These reactions are crucial for understanding catalytic processes, especially those involving sulfur and nitrogen compounds. The formation of monomeric complexes followed by bimolecular oxidation highlights the potential of pyridine-containing compounds in catalysis and reaction mechanism studies (Lente & Espenson, 2000).
Material Science and Polymer Research
In material science, novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrate outstanding thermal stability, mechanical strength, and low dielectric constants. Such materials are pivotal for developing advanced polymers with specific electronic properties, indicating the relevance of pyridine derivatives in material science and engineering (Liu et al., 2013).
Organic Synthesis and Green Chemistry
The synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine presents a modified approach to synthesizing key intermediates for drug development. This process highlights the importance of pyridine derivatives in organic synthesis, particularly in developing pharmaceuticals. Moreover, the emphasis on green metrics underscores the role of these compounds in promoting environmentally friendly chemical syntheses (Gilbile et al., 2017).
Light-Emitting Devices and Photocatalysis
The exploration of cationic bis-cyclometallated iridium(III) complexes, including those with sulfonyl-substituted cyclometallating ligands, for use in light-emitting electrochemical cells (LECs) demonstrates the potential of pyridine derivatives in the field of optoelectronics. These compounds serve as blue or green emitters with high photoluminescence quantum yields, illustrating their significance in developing energy-efficient lighting and displays (Ertl et al., 2015).
Molecular Dynamics and Computational Chemistry
Research into the reactivation of aged acetylcholinesterase inhibited by organophosphorus compounds using dimethyl(pyridin-2-yl)sulfonium-based oximes reveals the intricate role of pyridine derivatives in computational chemistry and drug design. Such studies are vital for developing antidotes to nerve agents, showcasing the broader impact of pyridine-containing compounds in medicinal chemistry and biochemistry (Chandar et al., 2014).
Eigenschaften
IUPAC Name |
2-(2,3-dimethylphenoxy)-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c1-14-9-11-19(12-10-14)27(24,25)21-16(3)13-17(4)23-22(21)26-20-8-6-7-15(2)18(20)5/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAUJTDWFWZDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)OC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2896099.png)
![N1-(2-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2896101.png)
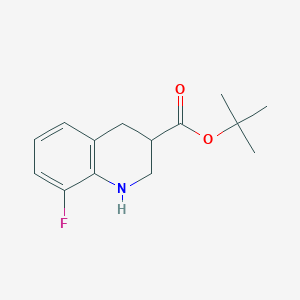
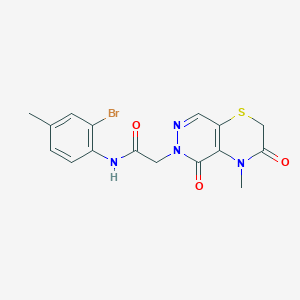
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide](/img/structure/B2896106.png)
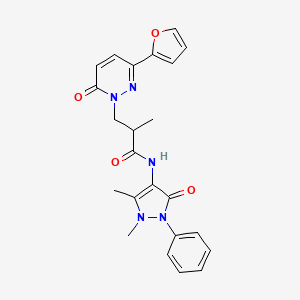
![3-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2896110.png)
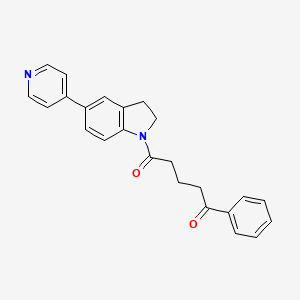
![1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine](/img/structure/B2896114.png)
![(E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2896115.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2896116.png)

